Chlorproethazine-d10 Hydrochloride

Description

Properties

IUPAC Name |

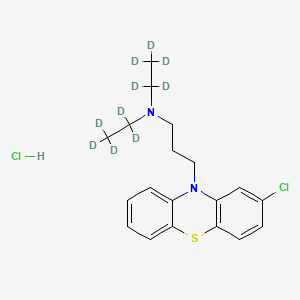

3-(2-chlorophenothiazin-10-yl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2S.ClH/c1-3-21(4-2)12-7-13-22-16-8-5-6-9-18(16)23-19-11-10-15(20)14-17(19)22;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3;1H/i1D3,2D3,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQMDKCWUYZXOF-MFMGRUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747353 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216730-87-8 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_5_)ethyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorproethazine-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorproethazine-d10 Hydrochloride is a deuterated form of Chlorproethazine, a phenothiazine derivative.[1] Phenothiazines are a class of compounds known for their diverse pharmacological activities, primarily as antipsychotic agents, but also exhibiting antihistaminic, antiemetic, and sedative properties. Chlorproethazine itself has been described as a muscle relaxant and tranquilizer.[1] The introduction of deuterium (d10) into the molecule makes this compound a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based analyses for its non-deuterated counterpart. This guide provides a comprehensive overview of the available technical information on this compound and its non-deuterated analog, Chlorproethazine.

Chemical and Physical Properties

This compound is a stable, labeled version of Chlorproethazine. Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| Chemical Name | 2-Chloro-N,N-(diethyl-d10)-10H-phenothiazine-10-propanamine Hydrochloride | N/A |

| Synonyms | Neuriplege-d10, RP 4909-d10 | N/A |

| CAS Number | 1216730-87-8 | N/A |

| Molecular Formula | C19H14D10Cl2N2S | N/A |

| Molecular Weight | 393.44 g/mol | N/A |

| Appearance | Off-White Solid | N/A |

| Storage Conditions | 2-8°C, Refrigerator | N/A |

| Solubility | Soluble in Methanol | N/A |

Mechanism of Action (Inferred from Phenothiazine Class)

The precise mechanism of action for Chlorproethazine is not extensively documented in publicly available literature. However, as a phenothiazine, its pharmacological effects can be inferred from the well-established mechanisms of this class of drugs. Phenothiazines primarily act as antagonists at various neurotransmitter receptors, with a notable affinity for dopamine receptors.

Dopamine Receptor Antagonism: The antipsychotic effects of phenothiazines are largely attributed to their ability to block D2 dopamine receptors in the mesolimbic and mesocortical pathways of the brain. This blockade is believed to alleviate the positive symptoms of psychosis.

Other Receptor Interactions: Phenothiazines are also known to interact with a range of other receptors, which contributes to their broad spectrum of effects and side effects. These include:

-

Serotonin (5-HT) receptors: Antagonism at 5-HT2A receptors may contribute to antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with D2 blockade.

-

Adrenergic (α1 and α2) receptors: Blockade of these receptors can lead to orthostatic hypotension and sedation.

-

Histamine (H1) receptors: Antagonism at H1 receptors is responsible for the sedative and antiemetic effects of many phenothiazines.

-

Muscarinic (M1 and M2) acetylcholine receptors: Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.

Calmodulin Inhibition: Phenothiazines have been shown to bind to and inhibit calmodulin, a ubiquitous calcium-binding protein that regulates the activity of a multitude of enzymes and cellular processes. This interaction may contribute to some of the pharmacological and toxicological effects of this drug class.

Potential Signaling Pathways

Based on the known interactions of phenothiazines, the following signaling pathways are likely to be modulated by Chlorproethazine.

References

In-Depth Technical Guide: Synthesis and Characterization of Chlorproethazine-d10 Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and characterization of Chlorproethazine-d10 Hydrochloride, a deuterated analog of the phenothiazine derivative Chlorproethazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Chlorproethazine is a phenothiazine derivative that has been investigated for its muscle relaxant and tranquilizing properties.[1] The introduction of deuterium atoms into a drug molecule, creating a deuterated isotopologue like this compound, is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. The heavier isotope can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect, which can lead to a more favorable pharmacokinetic profile. This guide outlines a potential synthetic route and proposes characterization methods for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Chlorproethazine Hydrochloride and the expected properties for its deuterated analog are presented in Table 1.

Table 1: Physicochemical Properties of Chlorproethazine Hydrochloride and this compound

| Property | Chlorproethazine Hydrochloride | This compound |

| CAS Number | 4611-02-3 | 1216730-87-8 |

| Molecular Formula | C₁₉H₂₄Cl₂N₂S | C₁₉H₁₄D₁₀Cl₂N₂S |

| Molecular Weight | 383.38 g/mol | 393.44 g/mol |

| Appearance | Crystalline solid | Expected: Crystalline solid |

| Melting Point | 178 °C | Expected: Similar to unlabeled compound |

| Solubility | Soluble in water and ethanol | Expected: Similar to unlabeled compound |

Synthesis of this compound

A general strategy for the synthesis of deuterated phenothiazines often involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (LAD), to introduce deuterium atoms.

Below is a proposed experimental protocol for the synthesis of this compound.

Proposed Experimental Protocol

Step 1: Synthesis of N,N-diethyl-d10-3-chloropropan-1-amine

-

To a solution of 3-chloropropionyl chloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add diethylamine-d10.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The resulting amide is then reduced using a suitable deuterated reducing agent, such as lithium aluminum deuteride (LAD), in anhydrous THF.

-

The reaction is carefully quenched with water and the product, N,N-diethyl-d10-3-chloropropan-1-amine, is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation.

Step 2: Synthesis of Chlorproethazine-d10

-

2-Chlorophenothiazine is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF), under an inert atmosphere.

-

A strong base, such as sodium hydride, is added portion-wise at 0 °C.

-

The mixture is stirred for 30 minutes to form the phenothiazine anion.

-

A solution of N,N-diethyl-d10-3-chloropropan-1-amine in DMF is added dropwise to the reaction mixture.

-

The reaction is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude Chlorproethazine-d10 is purified by column chromatography on silica gel.

Step 3: Formation of this compound

-

The purified Chlorproethazine-d10 is dissolved in a minimal amount of anhydrous diethyl ether.

-

A solution of hydrochloric acid in diethyl ether is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the signals corresponding to the diethylaminopropyl side chain due to deuterium substitution. The aromatic protons of the phenothiazine ring system should remain unchanged.

-

²H NMR: The deuterium NMR spectrum will confirm the presence and location of the deuterium atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the phenothiazine core and the side chain. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the deuterated compound and to determine the isotopic purity. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound.

Purity Analysis

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally required for research and development purposes.

Table 2: Expected Characterization Data for this compound

| Technique | Expected Results |

| ¹H NMR | Absence of signals for the 10 ethyl protons of the side chain. |

| ²H NMR | Presence of signals corresponding to the deuterium atoms on the side chain. |

| HRMS | Molecular ion peak consistent with the molecular formula C₁₉H₁₄D₁₀ClN₂S. |

| HPLC | Purity > 98%. |

Mechanism of Action and Signaling Pathway

Chlorproethazine, like other phenothiazine antipsychotics, is believed to exert its primary therapeutic effects through the antagonism of dopamine D2 receptors in the central nervous system. Its pharmacological profile also includes interactions with other neurotransmitter systems.

The proposed signaling pathway for Chlorproethazine's action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway. This blockade is thought to be responsible for its antipsychotic effects. Additionally, its action on other receptors contributes to its overall pharmacological profile and side effects:

-

Serotonin Receptors (5-HT₂): Blockade of these receptors may contribute to its antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with D2 blockade.

-

Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative effects.

-

Alpha-Adrenergic Receptors: Blockade of these receptors can lead to orthostatic hypotension.

-

Muscarinic Acetylcholine Receptors: Anticholinergic effects such as dry mouth and blurred vision are due to the blockade of these receptors.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of Chlorproethazine.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route and characterization methods are based on established chemical principles and analytical techniques. The information on its mechanism of action highlights its potential as a tool for pharmacological research. Further experimental validation is necessary to confirm the specific details of the synthesis and the complete pharmacological profile of this deuterated compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Chlorproethazine-d10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the mechanism of action of Chlorproethazine-d10 Hydrochloride. Due to the limited availability of specific data for this deuterated compound and its non-deuterated parent, Chlorproethazine, this guide extensively utilizes data from the structurally and pharmacologically similar, well-researched phenothiazine antipsychotic, Chlorpromazine, as a proxy. The principles of action are expected to be highly comparable. The inclusion of deuterium is addressed in the context of its known effects on pharmacokinetics.

Introduction

Chlorproethazine is a phenothiazine derivative that has been described as a muscle relaxant and tranquilizer.[1] As a class, phenothiazines are known for their antipsychotic properties, which are mediated through a complex interaction with various neurotransmitter systems in the central nervous system (CNS). This compound is a deuterated version of Chlorproethazine, where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution is a strategy employed in drug development to potentially improve the pharmacokinetic profile of a compound, primarily by slowing its metabolism.[2]

This technical guide will provide a comprehensive analysis of the core mechanism of action of Chlorproethazine, based on the pharmacology of Chlorpromazine. It will cover its interactions with key CNS receptors, present quantitative binding affinity data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Core Mechanism of Action: Multi-Receptor Antagonism

The primary mechanism of action of phenothiazines like Chlorproethazine is their ability to act as antagonists at a wide range of neurotransmitter receptors.[3][4] This multi-receptor profile is responsible for both its therapeutic effects and its side-effect profile. The key receptor systems affected are:

-

Dopamine Receptors: Antagonism of D2 dopamine receptors in the mesolimbic pathway is believed to be the primary mechanism for the antipsychotic effects of phenothiazines, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[3][5]

-

Serotonin Receptors: Blockade of 5-HT2A receptors is another important aspect of the action of many antipsychotics, including Chlorpromazine. This action is thought to contribute to the efficacy against negative symptoms of schizophrenia and may also mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.[6][7]

-

Histamine Receptors: Potent antagonism of H1 histamine receptors is a common feature of phenothiazines and is responsible for their sedative effects.[8][9]

-

Adrenergic Receptors: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension and dizziness.[1]

-

Muscarinic Receptors: Antagonism of M1 muscarinic cholinergic receptors contributes to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[8][10]

The Role of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium in this compound introduces a kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] Many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing these bonds with the more stable C-D bonds at sites of metabolic attack, the rate of metabolism can be significantly reduced.[2]

This can lead to:

-

Increased half-life: The drug remains in the body for a longer period.

-

Increased exposure (AUC): The overall amount of the drug the body is exposed to is higher.

-

Reduced formation of metabolites: This can potentially lead to a different side-effect profile or reduced toxicity if certain metabolites are responsible for adverse effects.

It is important to note that the pharmacodynamic properties of the drug (its interaction with receptors) are generally not altered by deuteration.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of Chlorpromazine for various human receptors. Lower Ki values indicate higher binding affinity. This data is compiled from various sources and serves as a strong indicator of the likely receptor binding profile of Chlorproethazine.

| Receptor Family | Receptor Subtype | Chlorpromazine Ki (nM) | Reference |

| Dopamine | D1 | 24 | [11] |

| D2 | 3.1 | [11] | |

| D3 | 7.4 | [11] | |

| D4 | 9.2 | [11] | |

| D5 | 40 | [11] | |

| Serotonin | 5-HT1A | 130 | [11] |

| 5-HT2A | 3.3 | [11] | |

| 5-HT2C | 13 | [7] | |

| 5-HT6 | 76 | [11] | |

| 5-HT7 | 23 | [11] | |

| Histamine | H1 | 1.1 | [11] |

| Adrenergic | α1A | 2.6 | [11] |

| α1B | 2.1 | [11] | |

| α2A | 210 | [11] | |

| α2B | 110 | [11] | |

| α2C | 110 | [11] | |

| Muscarinic | M1 | 29 | [11] |

| M2 | 110 | [11] | |

| M3 | 77 | [11] | |

| M4 | 120 | [11] | |

| M5 | 110 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of compounds like Chlorproethazine.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound for a target receptor (e.g., Dopamine D2).

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

This compound stock solution.

-

Non-specific binding control: Haloperidol (10 µM).

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing the D2 receptor on ice. Homogenize the membranes in ice-cold Assay Buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration (typically 10-20 µg of protein per well).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of Assay Buffer, 25 µL of [3H]-Spiperone (at a concentration near its Kd), and 50 µL of the membrane preparation.

-

Non-specific Binding: 25 µL of Haloperidol (10 µM), 25 µL of [3H]-Spiperone, and 50 µL of the membrane preparation.

-

Competition Binding: 25 µL of varying concentrations of this compound, 25 µL of [3H]-Spiperone, and 50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist. For an antagonist like Chlorproethazine, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.[13][14][15]

Objective: To determine the functional antagonist potency (IC50) of this compound at a GPCR (e.g., Dopamine D2 receptor).

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

[35S]GTPγS.

-

GDP.

-

Dopamine (agonist).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

96-well filter plates.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Basal Binding: 50 µL of membranes, 25 µL of Assay Buffer, and 25 µL of [35S]GTPγS (final concentration ~0.1 nM).

-

Agonist-Stimulated Binding: 50 µL of membranes, 25 µL of Dopamine (at its EC80 concentration), and 25 µL of [35S]GTPγS.

-

Antagonist Inhibition: 50 µL of membranes pre-incubated with varying concentrations of this compound for 15-30 minutes, followed by the addition of 25 µL of Dopamine and 25 µL of [35S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Filtration and Counting: Terminate the assay, filter, wash, and count the radioactivity as described in the radioligand binding assay protocol.

-

Data Analysis: Calculate the percentage of inhibition of agonist-stimulated [35S]GTPγS binding by this compound at each concentration. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Chlorproethazine and the workflow of the experimental protocols.

Caption: Antagonism of Dopamine D2 and Serotonin 5-HT2A receptor signaling pathways by Chlorproethazine.

Caption: Experimental workflow for a radioligand receptor binding assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, chlorpromazine and three putative atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. chlorpromazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Chlorproethazine-d10 HCl

This technical guide provides a comprehensive overview of the core physical and chemical properties of Chlorproethazine-d10 Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of this isotopically labeled compound.

Core Compound Properties

Chlorproethazine-d10 HCl is the deuterated form of Chlorproethazine hydrochloride, a phenothiazine derivative. The incorporation of ten deuterium atoms provides a stable isotopic label, making it a valuable tool in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of the parent compound.

Physical and Chemical Data

The fundamental physical and chemical properties of Chlorproethazine-d10 HCl are summarized in the table below. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value |

| IUPAC Name | 2-Chloro-N,N-(diethyl-d10)-10H-phenothiazine-10-propanamine Hydrochloride |

| CAS Number | 1216730-87-8 |

| Molecular Formula | C₁₉H₁₄D₁₀Cl₂N₂S |

| Molecular Weight | 393.44 g/mol |

| Appearance | Off-White Solid |

| Melting Point | 153-156 °C |

| Solubility | Soluble in Methanol |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of Chlorproethazine-d10 HCl.

Determination of Melting Point

Objective: To determine the temperature range over which the solid Chlorproethazine-d10 HCl transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the crystalline Chlorproethazine-d10 HCl is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure and isotopic labeling of Chlorproethazine-d10 HCl.

Methodology:

-

Sample Preparation: A 5-10 mg sample of Chlorproethazine-d10 HCl is dissolved in a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Due to the deuterium labeling on the diethylamino group, the corresponding proton signals will be absent in the ¹H NMR spectrum, confirming the isotopic enrichment.

-

Data Analysis: The chemical shifts, integration of signals, and coupling constants are analyzed to confirm the overall structure of the molecule. The absence of signals in the ¹H NMR spectrum where the deuterium atoms have been incorporated provides direct evidence of successful labeling.

While specific NMR data for Chlorproethazine-d10 HCl is not publicly available, spectra for the non-deuterated analog, Chlorpromazine HCl, can serve as a reference for the core molecular structure.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment of Chlorproethazine-d10 HCl.

Methodology:

-

Sample Preparation: A dilute solution of Chlorproethazine-d10 HCl is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak. For Chlorproethazine-d10 HCl, the expected monoisotopic mass of the free base will be approximately 10 mass units higher than the non-deuterated form, confirming the incorporation of ten deuterium atoms. The isotopic distribution pattern is also examined to assess the level of deuteration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the Chlorproethazine-d10 HCl molecule.

Methodology:

-

Sample Preparation: A small amount of the solid Chlorproethazine-d10 HCl is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The absorption bands in the spectrum are correlated with the vibrational frequencies of the functional groups present in the molecule, such as C-H, C-N, C-S, and C-Cl bonds, as well as the aromatic ring vibrations. The presence of C-D stretching vibrations may be observed at lower frequencies compared to C-H stretches.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Dopamine Receptor Antagonism

Chlorproethazine, the parent compound of Chlorproethazine-d10 HCl, is a phenothiazine derivative that primarily acts as an antagonist at dopamine D₂ receptors in the central nervous system. This antagonism is the basis for its antipsychotic effects. The following diagram illustrates this signaling pathway.

Experimental Workflow for Compound Characterization

The logical flow of experiments to characterize a new batch of Chlorproethazine-d10 HCl is depicted in the following diagram.

Labeled Chlorproethazine: A Technical Guide for Research Applications

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides an in-depth overview of labeled Chlorproethazine for use in scientific research. Chlorproethazine, a phenothiazine derivative, is a valuable tool for investigating the pharmacology of dopamine and serotonin receptor systems. This document outlines the synthesis of radiolabeled Chlorproethazine, provides detailed experimental protocols for its use in receptor binding assays, presents relevant quantitative data for related compounds, and illustrates the key signaling pathways involved. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize labeled Chlorproethazine in their studies.

Introduction

Chlorproethazine is a phenothiazine derivative with a chemical structure closely related to chlorpromazine.[1] Like other phenothiazines, it is known to interact with various neurotransmitter receptors, exhibiting tranquilizing and muscle relaxant properties.[1] The labeling of Chlorproethazine with radioactive isotopes (e.g., Carbon-14, Tritium) or fluorescent probes enables its use as a tracer in a variety of in vitro and in vivo experimental paradigms. These labeled molecules are indispensable for quantitative analysis of receptor binding, elucidation of mechanism of action, and characterization of pharmacokinetic and pharmacodynamic properties. This guide will focus on the synthesis, application, and data interpretation related to labeled Chlorproethazine.

Synthesis of Labeled Chlorproethazine

Synthesis of [¹⁴C]-Chlorproethazine

The synthesis of Carbon-14 labeled Chlorproethazine can be approached by introducing the ¹⁴C label into the N,N-diethylpropan-1-amine side chain. A potential synthetic route, adapted from the synthesis of [¹¹C]-chlorpromazine, is outlined below.[2]

Experimental Protocol: Synthesis of [¹⁴C]-Chlorproethazine

-

Starting Material: 2-chloro-10H-phenothiazine.

-

Alkylation with a ¹⁴C-labeled side chain: React 2-chloro-10H-phenothiazine with a ¹⁴C-labeled 3-chloro-N,N-diethylpropan-1-amine. The ¹⁴C label can be incorporated into the propyl chain of this reagent.

-

Reaction Conditions: The reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene or xylene, and heated to drive the reaction to completion.

-

Purification: The resulting [¹⁴C]-Chlorproethazine is purified from the reaction mixture using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The identity and radiochemical purity of the final product are confirmed using analytical methods like HPLC with a radioactivity detector, mass spectrometry, and NMR spectroscopy.

Synthesis of [³H]-Chlorproethazine

Tritium labeling of phenothiazines has been successfully achieved via catalytic reduction of a halogenated precursor with tritium gas.[3] A similar strategy can be employed for Chlorproethazine.

Experimental Protocol: Synthesis of [³H]-Chlorproethazine

-

Precursor Synthesis: Synthesize a brominated or iodinated analog of Chlorproethazine. The halogen can be introduced at a suitable position on the phenothiazine ring system that is not critical for its biological activity.

-

Catalytic Tritiation: The halogenated precursor is subjected to catalytic reduction using tritium gas (³H₂) in the presence of a palladium catalyst (e.g., palladium on carbon).

-

Reaction Conditions: The reaction is typically performed in a suitable solvent, such as tetrahydrofuran (THF) or ethyl acetate, under a positive pressure of tritium gas.

-

Purification: The [³H]-Chlorproethazine is purified from the reaction mixture and the catalyst using filtration and chromatographic methods (e.g., HPLC).

-

Characterization: The specific activity and radiochemical purity of the final product are determined by liquid scintillation counting and radio-HPLC.

Quantitative Data

Direct quantitative binding data for labeled Chlorproethazine is not extensively published. However, data from its close analog, chlorpromazine, provides valuable insights into its expected receptor binding profile. The following tables summarize the binding affinities (Ki) of chlorpromazine for various dopamine and serotonin receptors.

Table 1: Binding Affinity of Chlorpromazine for Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| D₁ | 1.2 | [4] |

| D₂ | 1.0 | [5][6] |

| D₃ | 3.0 | [5] |

| D₄ | 133 | [4] |

Table 2: Binding Affinity of Chlorpromazine for Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT₁ₐ | 3.4 | [7] |

| 5-HT₂ₐ | 0.42 | [7] |

| 5-HT₂c | 7.0 | [7] |

| 5-HT₆ | N/A | [5] |

| 5-HT₇ | N/A | [5] |

N/A: Data not available in the cited sources.

Experimental Protocols

Labeled Chlorproethazine is a powerful tool for in vitro receptor binding assays. These assays are crucial for determining the affinity of test compounds for specific receptors. The following sections provide detailed methodologies for two common types of receptor binding assays.

Radioligand Binding Assay: Scintillation Proximity Assay (SPA)

SPA is a homogeneous and high-throughput method for measuring radioligand binding to receptors.[8][9]

Experimental Protocol: SPA for [³H]-Chlorproethazine Binding

-

Reagents and Materials:

-

[³H]-Chlorproethazine (Radioligand)

-

Cell membranes expressing the receptor of interest (e.g., Dopamine D₂ or Serotonin 5-HT₂ₐ)

-

SPA beads (e.g., wheat germ agglutinin (WGA)-coated PVT beads)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4)

-

Unlabeled competitor compound (for non-specific binding determination)

-

Test compounds

-

Microplates (e.g., 96-well or 384-well)

-

Microplate scintillation counter

-

-

Assay Procedure:

-

Prepare a mixture of cell membranes and SPA beads in the assay buffer and incubate to allow the membranes to bind to the beads.

-

In the microplate, add assay buffer, test compounds or unlabeled competitor, and the membrane/bead mixture.

-

Initiate the binding reaction by adding [³H]-Chlorproethazine.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of any competitor.

-

Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled competitor.

-

Specific Binding: Total Binding - NSB.

-

Calculate the inhibition constant (Ki) of the test compounds from competition binding curves using the Cheng-Prusoff equation.

-

Radioligand Binding Assay: Filtration Assay

This is a classic method that involves separating the receptor-bound radioligand from the free radioligand by filtration.

Experimental Protocol: Filtration Assay for [³H]-Chlorproethazine Binding

-

Reagents and Materials:

-

[³H]-Chlorproethazine (Radioligand)

-

Cell membranes expressing the receptor of interest

-

Assay buffer

-

Unlabeled competitor compound

-

Test compounds

-

Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)

-

Filtration apparatus (cell harvester)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

-

Assay Procedure:

-

In test tubes, combine the assay buffer, test compounds or unlabeled competitor, and cell membranes.

-

Add [³H]-Chlorproethazine to initiate the binding reaction.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each tube through the glass fiber filters under vacuum.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Similar to the SPA, calculate total, non-specific, and specific binding to determine the Ki of the test compounds.

-

Mandatory Visualizations

Signaling Pathways

Chlorproethazine, like other phenothiazines, is known to act as an antagonist at dopamine and serotonin receptors. The following diagrams illustrate the general signaling pathways affected by Chlorproethazine.

Caption: Dopamine D2 Receptor Antagonism by Chlorproethazine.

Caption: Serotonin 5-HT2A Receptor Antagonism by Chlorproethazine.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for a Scintillation Proximity Assay.

Caption: Workflow for a Filtration Binding Assay.

Conclusion

Labeled Chlorproethazine is a valuable research tool for the study of dopaminergic and serotonergic systems. This technical guide provides a foundation for its synthesis, application in receptor binding assays, and the interpretation of the resulting data. While specific data for labeled Chlorproethazine is limited, the information provided for the closely related compound, chlorpromazine, offers a strong predictive framework for its pharmacological properties. The detailed protocols and workflow diagrams are intended to facilitate the integration of labeled Chlorproethazine into various research programs focused on neuroscience, pharmacology, and drug discovery. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs.

References

- 1. Chlorproethazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 11C-labeled chlorpromazine directly from [11C]carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 6. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Chlorproethazine-d10 Hydrochloride: A Technical Guide for its Application as a Deuterium-Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chlorproethazine-d10 hydrochloride, a deuterium-labeled internal standard essential for the accurate quantification of Chlorproethazine in complex biological matrices. This document outlines the physicochemical properties, typical applications, and detailed experimental methodologies relevant to its use in mass spectrometry-based bioanalysis.

Introduction to this compound

This compound is a stable isotope-labeled analog of Chlorproethazine, a phenothiazine derivative. The incorporation of ten deuterium atoms into the molecule results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative analysis, as it co-elutes with the analyte during chromatography and experiences similar ionization effects, effectively correcting for variations in sample preparation and instrument response.

Key Attributes:

-

High Isotopic Purity: Ensures minimal isotopic overlap with the unlabeled analyte, leading to more accurate quantification.

-

Chemical Equivalence: Behaves identically to the parent compound during extraction and chromatographic separation.

-

Mass Spectrometric Differentiation: The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard.

Physicochemical Properties

A summary of the key physicochemical properties of Chlorproethazine and its deuterated analog is presented below.

| Property | Chlorproethazine | This compound |

| Chemical Formula | C₁₉H₂₃ClN₂S | C₁₉H₁₄D₁₀Cl₂N₂S |

| Molecular Weight | 346.92 g/mol | 393.44 g/mol |

| CAS Number | 84-01-5 | 1216730-87-8 |

| Appearance | Crystalline solid | Solid |

| Solubility | Soluble in water, ethanol, and chloroform. Practically insoluble in acetone, ether, and benzene. | Information not publicly available, but expected to be similar to the parent compound. |

Application in Quantitative Bioanalysis

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Chlorproethazine in biological samples such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to provide the highest accuracy and precision.

General Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Chlorproethazine in a biological matrix using this compound as an internal standard.

Experimental Protocols

While a specific validated method for Chlorproethazine using its d10-labeled standard is not publicly available, the following protocols are based on established methods for the closely related compound, chlorpromazine, and can be adapted accordingly.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of plasma, add a known concentration of this compound working solution.

-

Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following table summarizes typical LC-MS/MS parameters for the analysis of phenothiazine compounds.

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined empirically (e.g., precursor ion [M+H]⁺) |

| MRM Transition (IS) | To be determined empirically (e.g., precursor ion [M+H]⁺) |

Method Validation Parameters

The following table presents typical validation parameters for a bioanalytical method for a related compound, chlorpromazine, which can be used as a reference for a method employing this compound.[1][2]

| Parameter | Typical Value |

| Linearity Range | 0.5 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Metabolism of Chlorproethazine

The metabolism of Chlorproethazine is expected to be similar to that of chlorpromazine, which undergoes extensive hepatic metabolism. The primary metabolic pathways include hydroxylation, sulfoxidation, N-demethylation, and N-oxidation. The use of a stable isotope-labeled standard is crucial for accurately studying the pharmacokinetics and metabolism of the parent drug without interference from its metabolites.

Synthesis Outline

While the specific synthesis of this compound is proprietary, the general synthesis of the unlabeled Chlorproethazine involves the alkylation of 2-chlorophenothiazine with a diethylaminopropyl side chain. The deuterated analog is likely synthesized using deuterated starting materials or reagents during this process.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision for the quantification of Chlorproethazine in various biological matrices. The information and protocols provided in this guide serve as a comprehensive resource for the implementation of this standard in analytical workflows.

References

An In-depth Technical Guide to the Therapeutic Action of Chlorpromazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic action of chlorpromazine (CPZ), a first-generation antipsychotic agent. It details the compound's multifaceted mechanism of action, pharmacodynamic profile, and the key experimental protocols used for its characterization.

Executive Summary

Chlorpromazine, the prototypical phenothiazine antipsychotic, revolutionized the treatment of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy stems primarily from its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[2][3] However, its broad pharmacological profile, encompassing interactions with serotonergic, adrenergic, histaminergic, and muscarinic receptors, contributes to both its wide range of clinical applications and its significant side-effect profile.[3][4] This guide synthesizes key quantitative data, details critical experimental methodologies for preclinical assessment, and visualizes the complex signaling pathways modulated by this foundational neuropsychiatric drug.

Mechanism of Action and Pharmacodynamics

Chlorpromazine's antipsychotic effects are primarily attributed to its blockade of dopamine D2 receptors.[2][3] In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to underlie positive symptoms such as hallucinations and delusions.[2][3] By antagonizing D2 receptors in this region, chlorpromazine reduces excessive dopaminergic neurotransmission, thereby alleviating these symptoms.[2][3]

However, its action is not limited to the dopamine system. Chlorpromazine is a multi-receptor antagonist, and its interactions with other neurotransmitter systems are crucial to its overall clinical profile.[4]

-

Serotonin (5-HT) Receptors: Antagonism at 5-HT2A receptors may contribute to its antipsychotic efficacy, potentially improving negative and cognitive symptoms and mitigating some extrapyramidal side effects.[3][4]

-

Adrenergic (α) Receptors: Blockade of α1-adrenergic receptors can lead to vasodilation and orthostatic hypotension.[1][3]

-

Histamine (H1) Receptors: Antagonism of H1 receptors is responsible for the prominent sedative effects of chlorpromazine.[3][4]

-

Muscarinic (M1) Receptors: Anticholinergic effects, such as dry mouth, blurred vision, and constipation, result from the blockade of M1 muscarinic receptors.[4]

Data Presentation: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of chlorpromazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Primary Associated Effect |

| Dopamine Receptors | ||

| D1 | 23 | Antipsychotic effects, potential cognitive effects |

| D2 | 1.2 - 12 | Primary antipsychotic effect, risk of EPS |

| D3 | 7.8 | Antipsychotic effects |

| D4 | 1.2 - 7.2 | Antipsychotic effects |

| Serotonin Receptors | ||

| 5-HT1A | 1100 | Anxiolytic/antidepressant properties |

| 5-HT2A | 2.75 - 13 | Atypical antipsychotic properties, may reduce EPS |

| 5-HT2C | 25 | Anxiolytic, potential for weight gain |

| 5-HT6 | 19.5 | Potential cognitive effects |

| 5-HT7 | 6.8 | Potential antidepressant/anxiolytic effects |

| Adrenergic Receptors | ||

| α1A | 1.6 | Orthostatic hypotension, dizziness |

| α1B | 1.1 | Orthostatic hypotension, dizziness |

| α2A | 7.8 | Sedation |

| Histamine Receptors | ||

| H1 | 1.5 - 4 | Sedation, weight gain |

| Muscarinic Receptors | ||

| M1 | 30 | Anticholinergic side effects (dry mouth, blurred vision) |

| M2 | 110 | Anticholinergic side effects |

Data compiled from DrugBank and Wikipedia.[1][5] Note: Ki values can vary between studies and assay conditions.

Clinical Efficacy and Dosing

Clinical trials have established the efficacy of chlorpromazine in managing schizophrenia. A meta-analysis of studies comparing chlorpromazine to placebo found a reduced relapse rate in patients treated with the drug.[6] Dosing is critical, as efficacy and side effects are dose-dependent.

| Dose Range | Classification | General Clinical Observations |

| ≤ 400 mg/day | Low Dose | Effective for many patients with a lower incidence of extrapyramidal side effects. |

| 401 - 800 mg/day | Medium Dose | No clear benefit over low dose for mental state; increased side effects. |

| > 800 mg/day | High Dose | May offer some benefit for global state in treatment-refractory cases but is associated with a significantly higher rate of disabling adverse effects. |

Data from a Cochrane Review.[7][8]

Signaling Pathways and Visualizations

Chlorpromazine's therapeutic and adverse effects are mediated by its modulation of complex intracellular signaling cascades. The primary pathways affected are those downstream of the Dopamine D2 and Serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[9][10][11] Chlorpromazine acts as an antagonist, blocking dopamine from binding and thus preventing this inhibitory signal, which ultimately alters gene expression and neuronal activity. D2 receptors also signal through a G-protein-independent pathway involving β-arrestin 2, which modulates the Akt/GSK-3 pathway.[10][12]

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by Chlorpromazine.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is coupled to the Gαq protein. Its activation by serotonin stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). Chlorpromazine's antagonism of this receptor modulates these downstream signals.

Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway by Chlorpromazine.

Dopaminergic Pathways and Clinical Effects

The clinical effects of chlorpromazine are pathway-dependent. Its ability to block D2 receptors in four key dopaminergic pathways results in both the desired therapeutic actions and common adverse effects.

Caption: Relationship between D2 blockade in key dopamine pathways and clinical outcomes.

Key Experimental Protocols

The preclinical characterization of chlorpromazine and similar compounds relies on a battery of in vitro and in vivo assays to determine receptor affinity, functional activity, and behavioral effects predictive of clinical efficacy and side effects.

In Vitro: Dopamine D2 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., chlorpromazine) for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the human dopamine D2 receptor.

Materials:

-

Membrane preparation from CHO cells expressing the human D2L receptor.

-

Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Unlabeled Spiperone (10 µM).

-

Test compound (Chlorpromazine) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Preparation: Thaw the D2L receptor membrane preparation on ice. Prepare serial dilutions of chlorpromazine.

-

Incubation: In a 96-well plate, combine the assay buffer, [3H]-Spiperone (e.g., at a final concentration of 0.5 nM), and either the test compound, buffer (for total binding), or unlabeled spiperone (for non-specific binding).

-

Reaction Start: Add the membrane preparation to each well to initiate the binding reaction.

-

Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percent inhibition of specific binding against the log concentration of chlorpromazine.

-

Determine the IC50 value (the concentration of chlorpromazine that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

In Vivo: The Catalepsy Bar Test in Rodents

This test is a widely used behavioral assay to predict the liability of an antipsychotic drug to induce extrapyramidal side effects, specifically Parkinson-like motor rigidity.

Objective: To assess the degree of catalepsy induced by chlorpromazine in a mouse or rat model.

Apparatus:

-

A horizontal metal or wooden bar, elevated approximately 3-9 cm from the surface, depending on the species (e.g., 3 cm for mice, 9 cm for rats).

Methodology:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer chlorpromazine (e.g., 2.5 mg/kg, i.p. for mice) or vehicle control to the animals.[14]

-

Testing Period: At set time intervals post-injection (e.g., 30, 60, 90, 120 minutes), begin catalepsy assessment.

-

Assessment:

-

Gently place the animal's forepaws on the elevated horizontal bar.

-

Start a stopwatch immediately.

-

Measure the time until the animal removes both paws from the bar and returns to a normal posture on the surface. This is the descent latency.

-

A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage if it has not descended.

-

-

Scoring: The descent latency in seconds serves as the primary measure of catalepsy. Longer latencies indicate a greater cataleptic state. A scoring system can also be used.[15]

-

Data Analysis: Compare the mean descent latencies between the chlorpromazine-treated group and the vehicle-treated group at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-provoking stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. This test is used to screen for antipsychotic efficacy.[16]

Objective: To determine if a test compound can reverse a pharmacologically-induced deficit in PPI in rodents.

Apparatus:

-

A startle response system (e.g., SR-LAB), consisting of a sound-attenuated chamber, a loudspeaker for delivering acoustic stimuli, and a sensitive platform with a piezoelectric sensor to measure the animal's whole-body startle response.

Methodology:

-

Acclimation: Place the animal in the testing chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 70 dB).

-

Drug Administration: Administer the test compound (chlorpromazine) or vehicle, followed by a PPI-disrupting agent (e.g., the dopamine agonist apomorphine) after an appropriate pretreatment interval.

-

Habituation: Present several startle pulses alone (e.g., 120 dB) to habituate the animal's response. These initial trials are typically excluded from analysis.[17]

-

Test Session: The main session consists of a series of trials presented in a pseudo-random order:

-

Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) to measure the baseline startle response.

-

Prepulse + Pulse Trials: A weak acoustic prepulse (e.g., 74-86 dB for 20 ms) presented 100 ms before the 120 dB pulse.

-

No-Stimulus Trials: Background noise only, to measure baseline movement.

-

-

Data Acquisition: The system records the maximum startle amplitude for a set period following the stimulus onset.

-

Data Analysis:

-

Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 x [(Mean Startle of Pulse-Alone) - (Mean Startle of Prepulse + Pulse)] / (Mean Startle of Pulse-Alone)

-

Compare the %PPI between treatment groups to determine if the test compound reversed the deficit induced by the disrupting agent.

-

Conclusion

Chlorpromazine remains a cornerstone compound for understanding antipsychotic pharmacology. Its therapeutic action is a direct consequence of its potent antagonism at dopamine D2 receptors, a mechanism that has guided antipsychotic drug development for decades. However, its "dirty drug" profile, characterized by high affinity for numerous other receptors, underscores the complex relationship between multi-receptor activity, broad therapeutic potential, and a challenging side-effect burden. The experimental protocols and pathway analyses detailed in this guide provide a foundational framework for the continued investigation of chlorpromazine and the development of novel, more targeted therapeutics for psychotic disorders.

References

- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 2. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]

- 3. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]

- 4. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorpromazine dose for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. pnas.org [pnas.org]

- 13. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of prostaglandins on chloropromazine induced catalepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Pre-pulse Inhibition [augusta.edu]

- 17. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

Methodological & Application

Application Note: High-Throughput Analysis of Chlorproethazine in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chlorproethazine in human plasma. To ensure the highest degree of accuracy and precision, Chlorproethazine-d10 Hydrochloride is employed as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects, which can lead to ion suppression or enhancement in complex biological samples.[1][2][3] This method demonstrates excellent linearity, recovery, and reproducibility, making it suitable for high-throughput bioanalytical studies, therapeutic drug monitoring, and pharmacokinetic research.

Introduction

Chlorproethazine is a phenothiazine derivative with antipsychotic properties. Accurate and reliable quantification of Chlorproethazine in biological matrices is essential for clinical and forensic toxicology, as well as for pharmacokinetic studies. LC-MS/MS offers high sensitivity and selectivity for the analysis of drugs in complex biological fluids.[4][5] However, matrix effects can significantly impact the accuracy and precision of LC-MS/MS assays.[2][3] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred approach to compensate for these matrix effects.[6][7] SIL internal standards co-elute with the analyte and experience similar ionization effects, thereby providing a more accurate normalization of the analytical signal.[1][6] This application note presents a validated LC-MS/MS method for the determination of Chlorproethazine in human plasma utilizing this compound as the internal standard.

Experimental Protocols

Sample Preparation

A simple protein precipitation method was employed for the extraction of Chlorproethazine and the internal standard from human plasma.

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

-

Vortex for 10 seconds to ensure thorough mixing.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reversed-phase column with a gradient elution.

-

LC System: Agilent 1260 Infinity II or equivalent

-

Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0.0 - 0.5 min: 20% B

-

0.5 - 2.5 min: 20% to 80% B

-

2.5 - 3.0 min: 80% B

-

3.0 - 3.1 min: 80% to 20% B

-

3.1 - 5.0 min: 20% B

-

Mass Spectrometry

A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection and quantification of Chlorproethazine and its deuterated internal standard.

-

MS System: Sciex QTRAP 6500+ or equivalent

-

Ion Source: Turbo V™ with ESI Probe

-

Ionization Mode: Positive

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 60 psi

Data Presentation

The MRM transitions and compound-specific parameters for Chlorproethazine and this compound are summarized in the table below.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Chlorproethazine | 345.1 | 86.1 | 80 | 35 |

| Chlorproethazine-d10 | 355.2 | 96.1 | 80 | 35 |

Table 1: MRM parameters for Chlorproethazine and this compound.

The method was validated for linearity, accuracy, precision, and recovery. The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99.

| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 0.1 | 0.09 | 90.0 | 8.5 |

| Low QC | 0.3 | 0.28 | 93.3 | 6.2 |

| Mid QC | 10 | 10.4 | 104.0 | 4.8 |

| High QC | 80 | 78.9 | 98.6 | 3.1 |

Table 2: Accuracy and precision data for the analysis of Chlorproethazine in human plasma.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Chlorproethazine.

References

- 1. texilajournal.com [texilajournal.com]

- 2. waters.com [waters.com]

- 3. myadlm.org [myadlm.org]

- 4. ijsr.net [ijsr.net]

- 5. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Antipsychotics Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipsychotic medications are a cornerstone in the management of various psychiatric disorders, including schizophrenia and bipolar disorder. Therapeutic drug monitoring (TDM) of these agents is crucial for optimizing treatment efficacy and minimizing adverse effects. This document provides detailed application notes and protocols for the quantitative analysis of four commonly prescribed atypical antipsychotics—Risperidone, Aripiprazole, Olanzapine, and Quetiapine—in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and deuterated internal standards. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in instrument response, ensuring high accuracy and precision.

Mechanism of Action: Dopamine and Serotonin Pathways

Atypical antipsychotics primarily exert their therapeutic effects by modulating dopaminergic and serotonergic neurotransmission. Most of these drugs act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3]

Dopamine D2 Receptor Signaling Pathway

The therapeutic action of many antipsychotics is linked to the blockade of D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[4] D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Serotonin 5-HT2A Receptor Signaling Pathway

Antagonism of 5-HT2A receptors is another key mechanism of atypical antipsychotics, which is thought to contribute to their efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.[1][3] 5-HT2A receptors are coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC).[5]

Quantitative Analysis by LC-MS/MS

The following tables summarize the key parameters for the quantitative analysis of Risperidone, Aripiprazole, Olanzapine, and Quetiapine using their respective deuterated internal standards.

Table 1: Mass Spectrometric Parameters

| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Risperidone | Risperidone-d4 | 411.2 | 191.1 |

| Aripiprazole | Aripiprazole-d8 | 448.2 | 285.2 |

| Olanzapine | Olanzapine-d3 | 313.2 | 256.1 |

| Quetiapine | Quetiapine-d8 | 384.3 | 253.1 |

| Risperidone-d4 | - | 415.2 | 195.1 |

| Aripiprazole-d8 | - | 456.3 | 293.1 |

| Olanzapine-d3 | - | 316.2 | 256.1 |

| Quetiapine-d8 | - | 392.3 | 253.1 |

Table 2: Chromatographic and Method Performance Data

| Analyte | Retention Time (min) | LLOQ (ng/mL) |

| Risperidone | ~2.5 | 0.2 - 2.5[6][7] |

| Aripiprazole | ~3.8 | 0.1 - 25[8][9] |

| Olanzapine | ~3.2 | 0.1 - 20[10][11] |

| Quetiapine | ~2.9 | 0.5 - 20[12][13] |

Retention times are approximate and can vary based on the specific column and chromatographic conditions used. LLOQ (Lower Limit of Quantification) values are compiled from various sources and represent a typical range.

Experimental Protocols

Experimental Workflow

The general workflow for the quantitative analysis of antipsychotics in plasma involves sample preparation, LC-MS/MS analysis, and data processing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination [mdpi.com]

- 10. Sensitive Liquid Chromatography/Tandem Mass Spectrometry Method for the Simultaneous Determination of Risperidone, Olanzapine, Quetiapine, Clozapine, Ziprasidone, Perospirone, Aripiprazole and Blonanserin in Human Serum [scirp.org]

- 11. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Application Note: High-Throughput Analysis of Chlorproethazine in Human Plasma by HPLC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of chlorproethazine in human plasma. The protocol employs Chlorproethazine-d10 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation method is utilized for sample preparation, enabling high-throughput analysis suitable for clinical and toxicological research as well as drug development studies. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction